2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidine ring, and a nitrobenzoate moiety. It is often used in research settings for its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. Common synthetic routes include:
Formation of the Phenyl Core: This step often involves the reaction of ethoxybenzene with a suitable piperidine derivative under controlled conditions.
Introduction of the Nitro Group: The nitro group is usually introduced through nitration reactions, using reagents such as nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the phenyl core with 3-nitrobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas and palladium catalysts.
Substitution: The ethoxy and piperidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl and benzoate derivatives.
Scientific Research Applications
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-chloro-3-nitrobenzoate: Similar structure but with a chloro group instead of a nitro group.
2-Ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 2-chloro-4-nitrobenzoate: Similar structure with variations in the position of the chloro and nitro groups.
Uniqueness
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O5S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C21H22N2O5S/c1-2-27-19-14-15(20(29)22-11-4-3-5-12-22)9-10-18(19)28-21(24)16-7-6-8-17(13-16)23(25)26/h6-10,13-14H,2-5,11-12H2,1H3 |
InChI Key |
DMAAOJBIYUSMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.